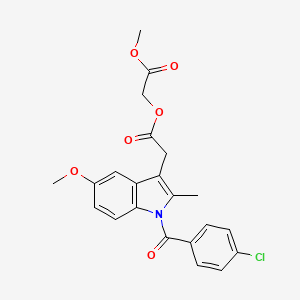
Acemetacin Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acemetacin Methyl Ester is a derivative of acemetacin, a non-steroidal anti-inflammatory drug (NSAID). This compound is known for its potential therapeutic applications, particularly in the treatment of inflammatory conditions. This compound is characterized by its chemical structure, which includes a methyl ester group attached to the acemetacin molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acemetacin Methyl Ester typically involves the esterification of acemetacin. One common method is the reaction of acemetacin with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.
Reaction Conditions:
Reactants: Acemetacin, Methanol
Catalyst: Sulfuric Acid
Temperature: Reflux (approximately 65-70°C)
Duration: Several hours until the reaction reaches completion
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Mixing: Acemetacin and methanol are mixed in large reactors.
Catalysis: An acid catalyst is added to initiate the esterification reaction.
Reflux: The mixture is heated to reflux temperature to ensure complete reaction.
Purification: The product is purified through distillation and recrystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Acemetacin Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed back to acemetacin and methanol in the presence of water and an acid or base catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinones.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Hydrolysis: Water, Acid/Base Catalyst (e.g., hydrochloric acid or sodium hydroxide), Heat
Oxidation: Oxidizing Agents (e.g., potassium permanganate, chromium trioxide)
Substitution: Electrophiles (e.g., halogens, nitro groups), Catalysts (e.g., Lewis acids)
Major Products
Hydrolysis: Acemetacin, Methanol
Oxidation: Various quinone derivatives
Substitution: Substituted acemetacin derivatives
Aplicaciones Científicas De Investigación
Acemetacin Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its anti-inflammatory properties and potential effects on cellular pathways.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases, similar to acemetacin.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
The mechanism of action of Acemetacin Methyl Ester is similar to that of acemetacin. It acts as a prodrug, which means it is metabolized in the body to produce the active compound, acemetacin. Acemetacin inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins, compounds that mediate inflammation and pain. By inhibiting COX, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.
Comparación Con Compuestos Similares
Similar Compounds
Indometacin: Another NSAID with a similar structure and mechanism of action.
Diclofenac: A widely used NSAID with potent anti-inflammatory properties.
Ibuprofen: A common NSAID used for pain relief and inflammation.
Uniqueness
Acemetacin Methyl Ester is unique due to its ester group, which can influence its pharmacokinetic properties, such as absorption and metabolism. This esterification can potentially improve the compound’s bioavailability and reduce gastrointestinal side effects compared to its parent compound, acemetacin .
Propiedades
Fórmula molecular |
C22H20ClNO6 |
|---|---|
Peso molecular |
429.8 g/mol |
Nombre IUPAC |
(2-methoxy-2-oxoethyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate |
InChI |
InChI=1S/C22H20ClNO6/c1-13-17(11-20(25)30-12-21(26)29-3)18-10-16(28-2)8-9-19(18)24(13)22(27)14-4-6-15(23)7-5-14/h4-10H,11-12H2,1-3H3 |
Clave InChI |
WHTHSWYUFZICQE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dichloro-N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]benzenesulfonamide](/img/structure/B11507140.png)
![(2E)-N-{2-[(6,7-Dimethoxyisoquinolin-1-YL)methyl]-4,5-dimethoxyphenyl}-3-phenylprop-2-enamide](/img/structure/B11507150.png)
![3-(3,4-dichlorophenyl)-1-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11507153.png)
methanone](/img/structure/B11507158.png)
![3-({[5-(2-hydroxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B11507167.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide](/img/structure/B11507170.png)
![7-(2-cyclohexylethyl)-1-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11507172.png)

![6-ethyl 8-methyl 5-amino-7-(3-methoxyphenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11507185.png)
![ethyl 3-(2-chlorophenyl)-3-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate](/img/structure/B11507194.png)
![2-[1-(3,4-Dimethyl-phenyl)-1H-tetrazol-5-ylsulfanyl]-N-phenethyl-acetamide](/img/structure/B11507196.png)

![N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B11507207.png)
![4-(2-phenylpropyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11507215.png)
